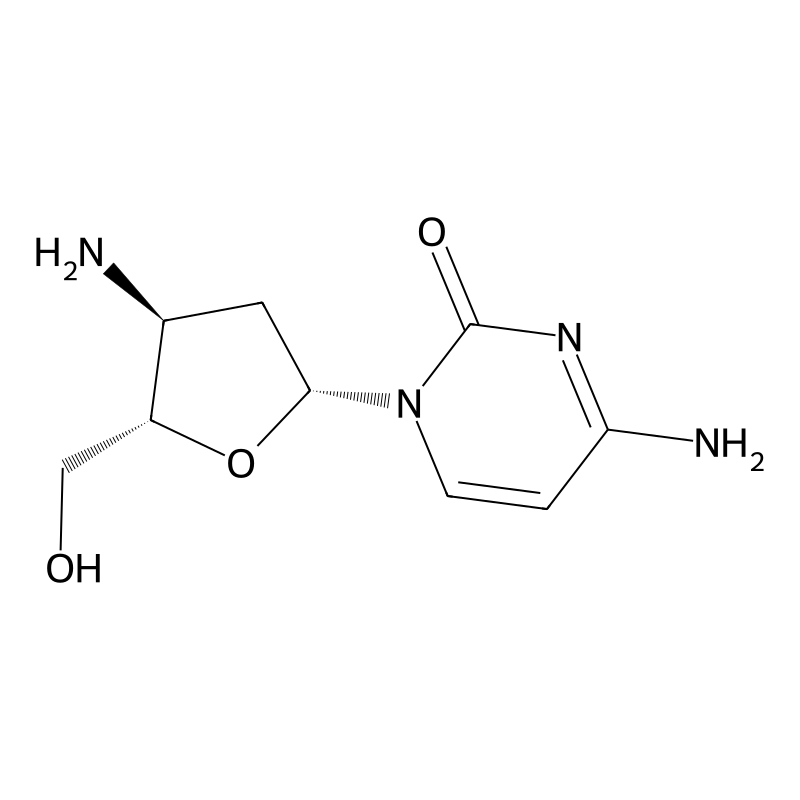3'-Amino-2',3'-dideoxycytidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of Action
3'-Amino-2',3'-dideoxycytidine (3'-NH2-ddCyd) is a nucleoside analog, meaning it structurally resembles a natural building block of DNA (deoxycytidine) but with a crucial modification. It lacks a hydroxyl group at the 3' position of the sugar ring, making it a dideoxy nucleoside []. This modification prevents the formation of a phosphodiester bond with the next nucleotide during DNA synthesis, essentially acting as a chain terminator for DNA polymerase enzymes [].
Applications in Studying DNA Replication
This property of 3'-NH2-ddCyd makes it a valuable tool in studying DNA replication. By incorporating this molecule into replicating DNA, researchers can analyze the kinetics and fidelity of DNA polymerase enzymes []. Additionally, 3'-NH2-ddCyd can be used to investigate the mechanism of action of various DNA replication inhibitors, providing insights into their therapeutic potential [].
Other Research Applications
Beyond DNA replication studies, 3'-NH2-ddCyd finds applications in other areas of scientific research:
- Cellular metabolism: Investigating the role of DNA synthesis in various cellular processes, such as cell proliferation and differentiation [].
- Enzyme activity assays: Studying the specificities and functionalities of different DNA polymerases [].
- Development of anti-viral drugs: Exploring the potential of 3'-NH2-ddCyd derivatives as antiviral agents by targeting viral DNA replication [].
3'-Amino-2',3'-dideoxycytidine is a synthetic nucleoside analog of deoxycytidine, characterized by the presence of an amino group at the 3' position and lacking the 2' hydroxyl group. This modification renders it a dideoxynucleoside, which plays a crucial role in inhibiting DNA synthesis. The compound's chemical structure allows it to interfere specifically with DNA polymerase activity, leading to the inhibition of DNA chain elongation during replication processes .
3'-ddC acts as a chain terminator for DNA synthesis. It competes with natural nucleosides like cytidine for incorporation into growing DNA chains by DNA polymerase []. Once incorporated, the lack of a 3'-hydroxyl group on 3'-ddC prevents the formation of a phosphodiester bond with the next nucleotide, effectively terminating DNA chain elongation []. This mechanism disrupts viral replication, which relies heavily on DNA synthesis, making 3'-ddC a potential antiviral agent.
The primary chemical reaction involving 3'-Amino-2',3'-dideoxycytidine is its interaction with DNA polymerases. It acts as a competitive inhibitor of deoxythymidine triphosphate (dCTP) incorporation into DNA. The triphosphate form of the compound has been shown to inhibit dCTP incorporation with a Ki value of approximately 9.6 µM, indicating its potency as an inhibitor . Additionally, the compound induces single-strand breaks in actively synthesized DNA, although it does not cause double-strand breaks .
3'-Amino-2',3'-dideoxycytidine exhibits significant biological activity by specifically blocking DNA biosynthesis. It has been observed to induce an S-phase-specific block in exponentially growing leukemia cells, effectively halting their proliferation by reducing the rate of chain elongation at the replication fork . The compound's ability to interfere with DNA replication makes it a candidate for further research in cancer treatment and virology.
The synthesis of 3'-Amino-2',3'-dideoxycytidine typically involves several steps:
- Starting Material: The synthesis begins with deoxycytidine.
- Modification: The 2' hydroxyl group is removed to create a dideoxy form.
- Amino Group Introduction: An amino group is introduced at the 3' position through specific
Due to its ability to inhibit DNA synthesis, 3'-Amino-2',3'-dideoxycytidine has potential applications in:
- Antiviral Therapy: It may be explored for treating viral infections where DNA synthesis is critical for viral replication.
- Cancer Treatment: Its selective action on rapidly dividing cells makes it a candidate for further development as an anticancer agent.
- Research: It serves as a valuable tool in molecular biology for studying DNA replication mechanisms and enzyme interactions .
Studies have demonstrated that 3'-Amino-2',3'-dideoxycytidine interacts with various enzymes involved in DNA metabolism. Specifically, it inhibits the activity of DNA polymerase alpha by competing with natural substrates, leading to reduced rates of DNA elongation . Furthermore, research indicates that treatment with this compound results in alterations in the levels of deoxynucleoside triphosphates within cells, suggesting broader implications for cellular metabolism under its influence .
Several compounds share structural similarities with 3'-Amino-2',3'-dideoxycytidine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2',3'-Dideoxycytidine | Lacks both 2' and 3' hydroxyl groups | Used as an antiviral agent; less selective than 3'-Amino-2',3'-dideoxycytidine |
| 3'-Azido-2',3'-dideoxycytidine | Contains an azido group at the 3' position | Known for its antiviral properties against HIV |
| 5-Azacytidine | Contains a nitrogen atom replacing carbon at position 5 | Used in cancer therapy; affects methylation patterns |
| Cytarabine | A structural analog with a ribose sugar | Widely used in chemotherapy; more cytotoxic |
The uniqueness of 3'-Amino-2',3'-dideoxycytidine lies in its specific mechanism of action targeting DNA polymerase and its potential applications in both cancer treatment and antiviral therapies, distinguishing it from other nucleoside analogs that may have broader or different mechanisms of action .








